Akebia saponin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

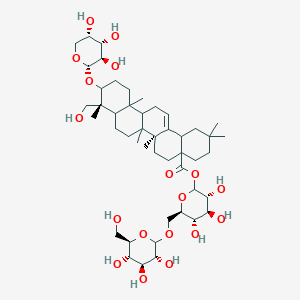

Akebia saponin D is a bioactive triterpenoid saponin extracted from the rhizome of Dipsacus asper Wall, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Akebia saponin D involves several steps, starting from the extraction of the raw material, Dipsacus asper. The process typically includes:

Extraction: The rhizomes are dried and powdered, followed by extraction using solvents like ethanol or methanol.

Purification: The crude extract undergoes purification through techniques such as column chromatography, which separates this compound based on its chemical properties.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving:

Large-scale extraction: Using industrial-grade solvents and equipment.

Automated purification systems: To ensure consistency and purity.

Quality control: Rigorous testing to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: Akebia saponin D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.

Reduction: Reduction reactions can alter the triterpenoid backbone, potentially modifying its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing or altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products: The products formed from these reactions can vary widely, but they often include modified saponins with altered biological activities, which are studied for their potential therapeutic benefits .

Applications De Recherche Scientifique

Akebia saponin D has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study saponin chemistry and its interactions with other molecules.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

Medicine: Demonstrated potential in treating conditions such as osteoporosis, Alzheimer’s disease, and inflammatory disorders

Industry: Explored for its use in developing new pharmaceuticals and nutraceuticals due to its bioactive properties.

Mécanisme D'action

Akebia saponin D exerts its effects through several molecular pathways:

Neuroprotection: It activates the PI3K-Akt pathway, promoting the survival and differentiation of neural stem cells and protecting against neuroinflammation.

Anti-inflammatory: It activates AMP-activated protein kinase (AMPK), reducing the production of pro-inflammatory cytokines and alleviating allergic airway inflammation.

Bone health: It stimulates osteoblast activity and inhibits osteoclast formation, contributing to its anti-osteoporotic effects.

Comparaison Avec Des Composés Similaires

Akebia saponin D is often compared with other triterpenoid saponins such as:

Ginsenosides: Found in ginseng, known for their adaptogenic and anti-inflammatory properties.

Astragalosides: From Astragalus membranaceus, noted for their immune-boosting effects.

Saikosaponins: From Bupleurum species, recognized for their hepatoprotective and anti-inflammatory activities.

Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential in treating neurodegenerative diseases, which is less pronounced in other saponins .

Activité Biologique

Akebia saponin D (ASD), a triterpenoid saponin derived from the rhizome of Dipsacus asper, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological effects of ASD, focusing on its anti-inflammatory, antioxidant, and metabolic regulatory properties, supported by various studies and findings.

1. Anti-inflammatory Effects

ASD has shown promising results in suppressing inflammation, particularly in conditions like osteoarthritis (OA). A study demonstrated that ASD effectively reduced inflammatory markers in chondrocytes, indicating its potential application in OA therapy. The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways related to inflammation .

Case Study: Osteoarthritis

- Objective : Evaluate the anti-inflammatory effects of ASD in OA.

- Findings : ASD significantly reduced inflammation markers and improved joint function in experimental models.

- : Supports ASD's potential as a therapeutic agent for inflammatory diseases.

2. Antioxidant Activity

ASD exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related conditions. Research indicates that ASD reduces reactive oxygen species (ROS) generation and enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Oxidative Stress Reduction : ASD inhibits mitochondrial membrane potential impairment and apoptosis in endothelial cells.

- Enzyme Activation : Increases levels of GSH, SOD, and CAT in liver and vascular tissues.

3. Metabolic Regulation

ASD has been investigated for its role in regulating metabolic disorders, particularly type 2 diabetes and hyperlipidemia. Studies show that ASD improves insulin sensitivity and promotes glucose uptake through activation of the IGF1R-AMPK signaling pathway .

Case Study: Type 2 Diabetes

- Experimental Model : High-fat diet-induced insulin resistance in mice.

- Results :

- Reduced body weight and blood glucose levels.

- Enhanced glucose uptake in skeletal muscle.

- : ASD may serve as a therapeutic agent for managing insulin resistance.

4. Neuroprotective Effects

Recent studies have highlighted ASD's neuroprotective properties, particularly against neuroinflammation associated with Alzheimer's disease. ASD promotes hippocampal neurogenesis by mitigating microglia-mediated inflammation through the PI3K-Akt signaling pathway .

Key Findings

- Neurogenesis Promotion : Increases proliferation and differentiation of neural stem cells under inflammatory conditions.

- Cognitive Improvement : Ameliorates depressive-like behaviors and cognitive impairments in animal models.

5. Pharmacokinetics and Bioavailability

Despite its therapeutic potential, ASD's clinical application is limited by poor oral bioavailability. Recent formulations have aimed to enhance absorption through solid dispersions that reduce particle size and inhibit efflux mechanisms .

| Formulation | Particle Size (nm) | Bioavailability (%) |

|---|---|---|

| ASD | 380 | Baseline |

| ASD-SD1 | 230 | 233.1 |

| ASD-SD2 | Not specified | 156.9 |

Propriétés

Formule moléculaire |

C47H76O18 |

|---|---|

Poids moléculaire |

929.1 g/mol |

Nom IUPAC |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1 |

Clé InChI |

CCRXMHCQWYVXTE-VKJQVCSQSA-N |

SMILES isomérique |

C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)(C)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)COC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.